4-Methyltetrahydro-2H-pyran-2-one
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is extensively utilized in the pharmaceutical industry , suggesting that it interacts with various biological targets.
Mode of Action
It’s known that the compound can be prepared by prins condensation, a cyclization reaction between an aldehyde and an unsaturated alcohol . This reaction is very efficient for the production of substituted tetrahydropyranols or the dihydropyran ring .
Biochemical Pathways
The compound is known to be a building block for the synthesis of various biologically active compounds, including insect pheromones .
Result of Action
It has been reported to exhibit potential for therapeutic effects in various conditions, including inflammation, alzheimer’s disease, and cancer .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of chiral methyl-branched building blocks, which are then used in the preparation of insect pheromones and many other biologically active compounds .
Molecular Mechanism
The molecular mechanism of action of 4-Methyltetrahydro-2H-pyran-2-one is not well-defined. It is known that the compound has a role in the synthesis of insect pheromones
Metabolic Pathways
It is known that the compound is involved in the synthesis of insect pheromones
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyltetrahydro-2H-pyran-2-one can be synthesized through various methods. One common method involves the cyclization of 4-hydroxy-2-methylpentanoic acid under acidic conditions. Another approach is the cyclopropanol methodology, which has been used to synthesize chiral methyl-branched building blocks starting from this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-2-pyrone. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Methyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-2-pyrone.
Reduction: It can be reduced to form 4-methyl-2-pyranol.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Methyl-2-pyrone.
Reduction: 4-Methyl-2-pyranol.
Substitution: Various substituted lactones depending on the nucleophile used.
Scientific Research Applications
4-Methyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions involving lactones.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the fragrance industry due to its pleasant odor.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pyrone: An oxidized form of 4-Methyltetrahydro-2H-pyran-2-one.
4-Methyl-2-pyranol: A reduced form of this compound.
4-Methyltetrahydro-2H-pyran-4-ol: A hydroxylated derivative.
Uniqueness
This compound is unique due to its lactone structure, which imparts distinct chemical reactivity and biological activity. Its pleasant odor also makes it valuable in the fragrance industry, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-methyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTLGFCVBKENTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97145-14-7 | |
Record name | 2H-Pyran-2-one, tetrahydro-4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97145-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10862555 | |
Record name | 4-Methyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-84-2 | |
Record name | β-Methyl-δ-valerolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1121-84-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydro-4-methyl-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methyltetrahydro-2H-pyran-2-one of interest to synthetic chemists?
A: this compound serves as a valuable building block in organic synthesis, particularly for creating molecules with a methyl-branched carbon skeleton. This structural feature is prevalent in numerous natural products, including insect pheromones [, ]. Its versatility stems from the presence of different reactive sites, allowing for various chemical transformations.
Q2: Are there any specific examples of how this compound has been utilized in synthesis?
A: Researchers have successfully employed this compound in synthesizing the C7–C14 segment of (+)-neopeltolide, a macrocyclic lactone with cytotoxic properties []. This highlights the compound's utility in constructing complex molecular architectures relevant to drug discovery.
Q3: Can you provide an example of a natural product containing a this compound moiety and its biological activity?
A: Ulvapyrone, isolated from the sea lettuce Ulva lactuca, is a benzochromene compound that incorporates a this compound unit in its structure []. This compound exhibits promising anti-inflammatory activity by inhibiting arachidonate 5-lipoxygenase, an enzyme involved in the inflammatory pathway [].
Q4: What are the typical synthetic strategies employed for incorporating this compound into larger molecules?
A: Cyclopropanol methodology has emerged as a valuable tool for synthesizing both (4R)- and (4S)-4-methyltetrahydro-2H-pyran-2-ones []. These specific enantiomers are crucial for accessing different stereoisomers of target molecules, which can exhibit distinct biological activities.
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